Conformational Rigidity: Zero Rotatable Bonds vs. Substituted Biaryl Analogs
The parent scaffold possesses zero rotatable bonds, conferring complete conformational rigidity. This contrasts with biaryl-type kinase inhibitor cores (e.g., substituted 4-arylpyridines or 3-aryl-7-azaindoles) which typically contain one or more rotatable bonds that introduce entropic penalties upon target binding. The fused tricyclic system of 1H-isoxazolo[3,4-d]pyrrolo[2,3-b]pyridine pre-organizes the pharmacophore into a planar, binding-competent conformation, reducing the conformational search space required for target engagement [1].
| Evidence Dimension | Rotatable bond count (molecular flexibility) |
|---|---|
| Target Compound Data | 0 rotatable bonds |
| Comparator Or Baseline | 7-azaindole core: 0 rotatable bonds (parent); typical substituted 7-azaindole kinase inhibitors: ≥1 rotatable bond; 3-substituted 7-azaindole ROCK inhibitors: ≥1 rotatable bond from substituent [2] |
| Quantified Difference | Maintains zero rotatable bonds even with substituents attached at available positions, whereas 7-azaindole substitution at C3 introduces rotatable bonds |
| Conditions | Computed physicochemical property from chemical structure; 7-azaindole comparator based on reported ROCK inhibitor series |
Why This Matters
Lower entropic penalty upon target binding may translate to improved binding affinity for a given hydrogen-bonding complementarity, a key consideration when selecting scaffolds for fragment-based or structure-guided library design.
- [1] PubChem. 2H-Isoxazolo[5,4-b]pyrrolo[2,3-e]pyridine (CID 45117962): Computed Descriptors. National Center for Biotechnology Information. View Source
- [2] Sessions, E. H.; Yin, Y.; Bannister, T. D.; et al. ROCK inhibitors 3: Design, synthesis and structure-activity relationships of 7-azaindole-based Rho kinase (ROCK) inhibitors. Bioorg. Med. Chem. Lett. 2018, 28, 2999–3003. View Source
